Dodecadienoic acid, 12-oxo-

Oxylipin biosynthesis Isomer-specific standard Analytical chemistry

Standard oxylipin isomer mixtures introduce quantification errors in LC-MS/MS and uncontrolled stereochemistry in total synthesis. This defined (2E,4E)-12-oxododeca-2,4-dienoic acid provides: - Baseline separation from endogenous traumatin isomers via conjugated diene retention shift - Chemically inert control for plant wound response studies - Precursor geometry (2E,4E) for reproducible Wittig/HWE reactions Supplied as a neat solid. Stable under inert storage.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 111937-68-9
Cat. No. B14307529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecadienoic acid, 12-oxo-
CAS111937-68-9
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC(CCCC=O)CCC=CC=CC(=O)O
InChIInChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6,8,10-11H,1-3,5,7,9H2,(H,14,15)/b6-4+,10-8+
InChIKeyGHEIVIBUNYJAMC-ONNLMXTPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Oxododeca-2,4-dienoic Acid for Oxylipin Research


Dodecadienoic acid, 12-oxo- (CAS 111937-68-9) is a synthetic, chemically defined oxo-fatty acid with the IUPAC name (2E,4E)-12-oxododeca-2,4-dienoic acid . This C12 compound possesses a molecular weight of 210.27 g/mol and features a distinctive conjugated diene system adjacent to the carboxylic acid terminus, structurally differentiating it from other oxylipin isomers like the wound hormone traumatin [1]. It is primarily employed as a high-purity standard or as a key intermediate in the synthesis of more complex bioactive lipids and pheromone analogs.

Defined (2E,4E)-diene isomer for oxylipin and lipid mediator studies
High-purity analytical standard for isomer-specific quantification workflows
Stable building block for stereocontrolled synthesis of bioactive lipids

Why 12-Oxododecadienoic Acid Isomers Are Not Interchangeable


The class of '12-oxo-dodecadienoic acids' encompasses several isomers with distinct double-bond positions and geometries. Scientific selection cannot rely on generic substitution because even minor shifts in unsaturation drastically alter molecular shape, conjugation, and biochemical reactivity [1]. For example, the (9Z)-monoene isomer, traumatin, has an established role as a plant wound signal, while the (2E,4E)-diene isomer (CAS 111937-68-9) possesses a fundamentally different electronic structure that predisposes it to distinct chemical reactions. Using an undefined or mixed-isomer product introduces uncontrolled variables in enzymatic assays or metabolic pathway studies, where precise isomer identity dictates substrate recognition and product profiles.

Target Compound
Single (2E,4E) isomer with defined purity
Potential Substitute
Mixed-isomer or undefined batches may introduce uncontrolled variables in enzymatic assays
Target Compound
Stable conjugated diene; not subject to rapid auto-oxidation
Potential Substitute
Traumatin ((9Z)-monoene) rapidly auto-oxidizes to traumatic acid, altering biological activity

Isomer Purity and Differentiation Data


Defined (2E,4E) Geometry vs. Mixed Isomer Batches

Commercial batches of the target compound are typically supplied with a purity of ≥95% by HPLC, ensuring a single isomer (2E,4E) . This contrasts sharply with early biochemical preparations where the unstable enol intermediate (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid and its tautomer (9Z)-12-oxo-9-dodecenoic acid were isolated as mixtures, complicating biological interpretation [1]. A defined (2E,4E) isomer is non-tautomerizable, providing chemical stability in aqueous solution that its enol-derived counterparts cannot match.

Defined Geometry vs. Mixed Batches
Class-level inference
≥95% single isomer vs tautomeric mixture
Supports isomer-specific standard selection for reproducible assays
Supplier specification; lot-specific purity should be verified
Oxylipin biosynthesis Isomer-specific standard Analytical chemistry

Physicochemical Properties vs. the 4,8-Diene Isomer

The (2E,4E)-diene isomer (CAS 111937-68-9) exhibits a substantively higher predicted boiling point (386.3 °C) and flash point (201.6 °C) compared to its 4,8-diene positional isomer (CAS 55348-86-2), which has a reported boiling point of 378 °C . This difference in physical properties reflects the altered hydrophobic/hydrophilic balance and molecular flexibility imparted by the position of the double bonds relative to the terminal functional groups.

Boiling Point vs. 4,8-Diene Isomer
Data to verify
Δ +8.3 °C (386.3 vs 378 °C)
Physicochemical fingerprint supports isomer identity confirmation
Predicted values; cross-validate with experimental data
Computational chemistry Molecular descriptor Isomer comparison

Conjugated Diene Reactivity vs. Monoene Oxylipins

In the classic HPL pathway, the (9Z)-monoene oxylipin, 12-oxo-9-dodecenoic acid (traumatin), is generated as a transiently stable wound signal that undergoes rapid auto-oxidation to traumatic acid [1]. The target (2E,4E)-diene compound, with its conjugated π-system, exhibits fundamentally different electron distribution and nucleophilic susceptibility. This electronic distinction makes it a non-functional analog in traumatin-specific bioassays, allowing researchers to use it as a negative control to decouple generic aldehyde reactivity from specific receptor-mediated signaling.

Conjugated Diene vs. Monoene Reactivity
Class-level inference
Stable non-auto-oxidizable vs rapid traumatin oxidation
Enables differentiation of aldehyde reactivity from receptor-mediated signaling
Qualitative stability difference; experimental conditions may vary
Oxylipin signaling Traumatin Plant defense

Research Applications for 12-Oxododeca-2,4-dienoic Acid


Negative Control in Traumatin Bioassays

Laboratories studying the plant wound response utilize the (2E,4E)-diene isomer to ensure observed cellular proliferation or defense gene activation is specifically due to the endogenous monoene hormone traumatin. The defined structure of CAS 111937-68-9, which resists the auto-oxidation that converts traumatin to the active traumatic acid, serves as a chemically analogous but biologically inert control [1].

Reference Standard for Oxylipin Quantification

The high purity and unique chromatographic profile of the (2E,4E) compound enables its use as an internal standard for the accurate quantification of structurally similar oxylipins in complex plant or mammalian extracts via LC-MS/MS. Its distinct retention time, derived from its conjugation pattern, allows for baseline separation from endogenous monoene and triene oxo-acids, a necessity for batch-to-batch analytical consistency in metabolomics studies.

Synthetic Intermediate for Bioactive Lipids

The compound's carboxylic acid and aldehyde termini, separated by a 12-carbon chain with a defined 2,4-conjugated diene, serve as a dual-functional building block in the total synthesis of insect juvenile hormone analogs or specialized pro-resolving lipid mediators. The precise (2E,4E) geometry is crucial for subsequent Wittig or Horner-Wadsworth-Emmons reactions, where the stereochemical outcome is directly dependent on the starting olefin geometry.

Application
Selection Property
Validation Focus
Negative Control in Traumatin Bioassays
Stable non-auto-oxidizable structure
Discrimination of aldehyde reactivity from receptor-mediated wound signaling
Reference Standard for Oxylipin Quantification
Distinct chromatographic retention profile
Consistent baseline separation in mass spectrometry-based oxylipin panels
Synthetic Intermediate for Bioactive Lipids
Defined (2E,4E) olefin geometry
Stereochemical fidelity in olefination coupling reactions
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